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Compound of Interest

Compound Name: 4-Ethoxynicotinaldehyde

Cat. No.: B595006 Get Quote

CAS Number: 1220021-59-9

This technical guide provides a comprehensive overview of 4-Ethoxynicotinaldehyde, a

substituted pyridine-3-carboxaldehyde, for researchers, scientists, and professionals in drug

development. This document details its chemical and physical properties, outlines a potential

synthetic route, and explores its anticipated spectroscopic characteristics and potential

biological significance.

Chemical and Physical Properties
4-Ethoxynicotinaldehyde is a pyridine derivative with an ethoxy group at the 4-position and a

formyl group at the 3-position. Its core structure makes it a valuable intermediate in the

synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical

industries. While specific experimental data for some physical properties are not readily

available in the public domain, its fundamental characteristics are summarized below.

Table 1: Chemical and Physical Properties of 4-Ethoxynicotinaldehyde
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Property Value Source

CAS Number 1220021-59-9 P&S Chemicals

Molecular Formula C₈H₉NO₂ P&S Chemicals

Molecular Weight 151.16 g/mol Calculated

Purity ≥ 95% Commercially Available

Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis
A specific experimental protocol for the synthesis of 4-Ethoxynicotinaldehyde is not widely

published. However, a general and efficient method for the preparation of 4-alkoxypyridines

provides a strong basis for its synthesis. This method involves the nucleophilic aromatic

substitution of a 4-halopyridine with an alkoxide.

General Experimental Protocol for the Synthesis of 4-
Alkoxypyridines
This protocol can be adapted for the synthesis of 4-Ethoxynicotinaldehyde by formylating the

resulting 4-ethoxypyridine.

Reaction Scheme:

4-Chloropyridine 4-Ethoxypyridine
Ethanol, NaOH, DMSO

4-Ethoxynicotinaldehyde
Formylation (e.g., Vilsmeier-Haack)

Click to download full resolution via product page

Figure 1: General synthetic approach to 4-Ethoxynicotinaldehyde.

Materials:
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4-Chloropyridine hydrochloride

Ethanol

Sodium hydroxide (NaOH), finely powdered

Dimethyl sulfoxide (DMSO)

Formylating agent (e.g., Vilsmeier reagent prepared from DMF and POCl₃)

Inert gas (e.g., Argon)

Standard laboratory glassware and purification equipment (distillation apparatus,

chromatography columns)

Procedure:

Step 1: Synthesis of 4-Ethoxypyridine

In a round-bottom flask purged with an inert gas, combine finely powdered sodium

hydroxide, ethanol, and dimethyl sulfoxide.

Heat the mixture with stirring to approximately 80°C.

Slowly add 4-chloropyridine hydrochloride to the reaction mixture.

Maintain the reaction at 80°C and monitor its progress by a suitable method (e.g., TLC or

GC-MS).

Upon completion, the reaction mixture is worked up to isolate the 4-ethoxypyridine. This

typically involves aqueous extraction and subsequent purification by distillation or column

chromatography.

Step 2: Formylation of 4-Ethoxypyridine

The purified 4-ethoxypyridine is then subjected to a formylation reaction to introduce the

aldehyde group at the 3-position. The Vilsmeier-Haack reaction is a common method for this

transformation.
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The Vilsmeier reagent is prepared in situ by reacting a suitable amide (e.g., N,N-

dimethylformamide) with phosphorus oxychloride.

4-Ethoxypyridine is then added to the pre-formed Vilsmeier reagent at a controlled

temperature.

The reaction is quenched with an aqueous solution (e.g., sodium acetate) and the product,

4-Ethoxynicotinaldehyde, is extracted with an organic solvent.

The crude product is purified by techniques such as column chromatography or

recrystallization.

Spectroscopic Properties
While experimental spectra for 4-Ethoxynicotinaldehyde are not readily available, its

expected spectroscopic characteristics can be predicted based on its structure and data from

analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-Ethoxynicotinaldehyde is expected to show distinct signals

for the aromatic protons, the aldehyde proton, and the ethoxy group protons.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Ethoxynicotinaldehyde
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aldehyde proton (-

CHO)
9.8 - 10.2 Singlet 1H

Pyridine H-2 8.5 - 8.8 Singlet 1H

Pyridine H-6 8.3 - 8.6 Doublet 1H

Pyridine H-5 6.8 - 7.1 Doublet 1H

Methylene protons (-

OCH₂CH₃)
4.0 - 4.3 Quartet 2H

Methyl protons (-

OCH₂CH₃)
1.3 - 1.5 Triplet 3H

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Ethoxynicotinaldehyde

Carbon Predicted Chemical Shift (δ, ppm)

Aldehyde Carbonyl (C=O) 188 - 192

Pyridine C-4 (C-O) 165 - 170

Pyridine C-2 150 - 155

Pyridine C-6 148 - 152

Pyridine C-3 (C-CHO) 125 - 130

Pyridine C-5 108 - 112

Methylene Carbon (-OCH₂) 64 - 68

Methyl Carbon (-CH₃) 14 - 16
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Table 4: Predicted IR Absorption Frequencies for 4-Ethoxynicotinaldehyde

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C=O (Aldehyde) 1690 - 1715 Strong

C-H (Aldehyde) 2720 - 2820 Medium

C=N, C=C (Pyridine ring) 1550 - 1610 Medium to Strong

C-O (Aryl ether)
1230 - 1270 (asymmetric),

1020 - 1075 (symmetric)
Strong

C-H (sp² on ring) 3010 - 3100 Medium

C-H (sp³ in ethoxy) 2850 - 2980 Medium

Mass Spectrometry
The mass spectrum of 4-Ethoxynicotinaldehyde under electron ionization (EI) is expected to

show a molecular ion peak (M⁺) at m/z 151. Key fragmentation patterns would likely involve the

loss of the ethoxy group, the formyl group, or components of the ethyl chain.

Table 5: Predicted Key Fragments in the Mass Spectrum of 4-Ethoxynicotinaldehyde

Fragment m/z

[M]⁺ 151

[M - H]⁺ 150

[M - CHO]⁺ 122

[M - OCH₂CH₃]⁺ 106

[M - CH₂CH₃]⁺ 122
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Potential Biological Activity and Applications in
Drug Development
While specific biological activity data for 4-Ethoxynicotinaldehyde is limited, the broader class

of substituted nicotinaldehydes and related 4-alkoxypyridine derivatives are recognized as

important pharmacophores and intermediates in drug discovery.

Role as a Synthetic Intermediate
Substituted nicotinaldehydes are versatile building blocks in the synthesis of a wide range of

biologically active molecules. The aldehyde functionality can be readily transformed into other

functional groups, and the pyridine ring serves as a key scaffold in many pharmaceuticals.

Potential as an Active Pharmacophore
Antitumor and Kinase Inhibition: Derivatives of 4-phenoxypyridine have shown promise as

potent antitumor agents, particularly as inhibitors of c-Met kinase. The structural similarity of

4-Ethoxynicotinaldehyde suggests that it could serve as a precursor or a lead compound

for the development of novel kinase inhibitors.

Antimicrobial and Other Activities: The 3-alkylpyridine alkaloid class of natural products,

which share the substituted pyridine core, have demonstrated a range of biological activities,

including antibacterial effects. This suggests that derivatives of 4-Ethoxynicotinaldehyde
could be explored for their potential as antimicrobial agents.

The workflow for exploring the potential of 4-Ethoxynicotinaldehyde in drug development

would typically involve its synthesis, followed by a series of in vitro and in vivo screening

assays to identify its biological targets and therapeutic potential.
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Pre-clinical Development

Synthesis of 4-Ethoxynicotinaldehyde and Derivatives

Screening against target enzymes (e.g., kinases) and cell lines

Evaluation in animal models of disease

Modification of the lead compound to improve efficacy and safety

Click to download full resolution via product page

Figure 2: A simplified workflow for the drug development process.

Conclusion
4-Ethoxynicotinaldehyde is a chemical compound with significant potential as a building block

in medicinal and agricultural chemistry. While comprehensive experimental data on its

properties are still emerging, its structural features suggest it is a valuable target for further

research and development. The synthetic strategies and predicted spectroscopic data provided

in this guide offer a foundation for researchers to explore the chemistry and biological

applications of this promising molecule. Further investigation into its specific biological targets

and signaling pathway modulation is warranted to fully elucidate its therapeutic potential.

To cite this document: BenchChem. [4-Ethoxynicotinaldehyde: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595006#4-ethoxynicotinaldehyde-cas-number-and-
properties]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b595006?utm_src=pdf-body-img
https://www.benchchem.com/product/b595006?utm_src=pdf-body
https://www.benchchem.com/product/b595006#4-ethoxynicotinaldehyde-cas-number-and-properties
https://www.benchchem.com/product/b595006#4-ethoxynicotinaldehyde-cas-number-and-properties
https://www.benchchem.com/product/b595006#4-ethoxynicotinaldehyde-cas-number-and-properties
https://www.benchchem.com/product/b595006#4-ethoxynicotinaldehyde-cas-number-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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